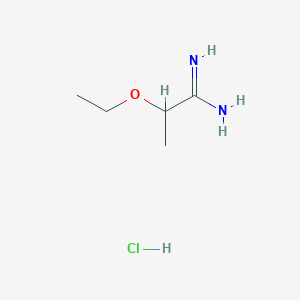
2-(6-Oxopiperidin-2-yl)acetamide
Descripción general
Descripción
2-(6-Oxopiperidin-2-yl)acetamide , also known by its IUPAC name 2-(6-oxo-2-piperidinyl)acetamide , is a chemical compound with the molecular formula C₇H₁₂N₂O₂ . It falls within the class of acetamides and contains a piperidine ring. The compound’s molecular weight is approximately 156.18 g/mol .
Synthesis Analysis
The synthetic route for 2-(6-Oxopiperidin-2-yl)acetamide involves the reaction of an appropriate precursor with an acetylating agent. Detailed synthetic methods and conditions can be found in relevant literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a piperidine ring with an acetyl group attached to the nitrogen atom. The IUPAC InChI code for this compound is: 1S/C7H12N2O2/c8-6(10)4-5-2-1-3-7(11)9-5/h5H,1-4H2,(H2,8,10),(H,9,11) .
Chemical Reactions Analysis
2-(6-Oxopiperidin-2-yl)acetamide may participate in various chemical reactions, including acylation, amidation, and cyclization. Its reactivity and behavior under different conditions warrant further investigation .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Neurotoxic Effects and Hippocampal Glutamatergic System Impact
2-(6-Oxopiperidin-2-yl)acetamide, commonly associated with acetamiprid (ACE), a widely used neonicotinoid insecticide, has been studied for its effects on spatial memory and the hippocampal glutamatergic system. Research indicates that exposure to acetamiprid can impair memory consolidation through the reduction of glutamate and the expression of NMDA receptor subunits in the hippocampus at low doses, along with the loss of neural cells in the dentate gyrus at high doses. This suggests concerns regarding the impacts on the nervous system of mammals, including potential neurotoxic effects even with low-affinity nicotinic acetylcholine receptors (nAChRs) in mammals (Shamsi et al., 2021).
Chemical Structure and Redox Derivatives
The synthesis and structure of redox derivatives related to 2-(6-Oxopiperidin-2-yl)acetamide have been explored, revealing insights into the geometric and electronic changes accompanying oxidation states of piperidine nitrogen atoms. These studies offer valuable information on the ease of redox reactions involving these compounds, potentially useful in developing new chemical reagents or therapeutic agents (Sen', Shilov, & Golubev, 2014).
Oxidative Stress and DNA Damage
Further investigation into the effects of acetamiprid on oxidative stress and DNA damage in model organisms suggests potential environmental and health risks. For example, exposure to acetamiprid in earthworms showed increased levels of reactive oxygen species (ROS), changes in antioxidant enzyme activity, and DNA damage, indicating oxidative stress and genotoxic potential. Such findings raise concerns about the broader environmental impacts and potential risks to human health from exposure to neonicotinoid insecticides like acetamiprid (Li et al., 2018).
Synthesis and Biological Activity
The chemical synthesis and biological activity of compounds structurally related to 2-(6-Oxopiperidin-2-yl)acetamide have been explored, revealing their potential for various applications, including as antimicrobial and analgesic agents. This research demonstrates the versatility of 2-(6-Oxopiperidin-2-yl)acetamide derivatives in synthesizing compounds with significant biological activities, which could lead to new therapeutic drugs or chemical tools (Nosova et al., 2020).
Environmental Biodegradation
The biodegradation of acetamiprid by bacterial strains, such as Stenotrophomonas sp., illustrates the potential for environmental remediation of neonicotinoid pollution. This research highlights the ability of certain bacteria to hydrolyze acetamiprid, producing less toxic metabolites and suggesting pathways for reducing the environmental impact of such insecticides (Tang et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-(6-oxopiperidin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-6(10)4-5-2-1-3-7(11)9-5/h5H,1-4H2,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFHIXNYFZWLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Oxopiperidin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1423354.png)

![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423359.png)

![Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423361.png)





